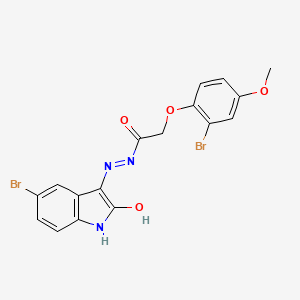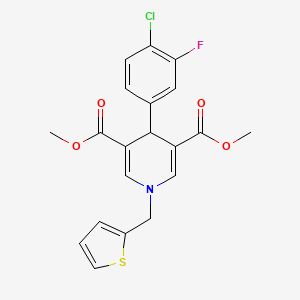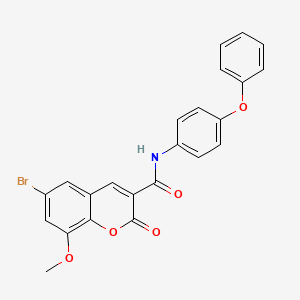![molecular formula C21H19ClN2O4 B3556990 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3556990.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
Vue d'ensemble
Description
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Due to its involvement in various diseases, GSK-3 has become an attractive target for drug discovery.
Mécanisme D'action
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one inhibitor VIII works by binding to the ATP-binding site of this compound, thereby inhibiting its kinase activity. This leads to the dephosphorylation of downstream targets, such as tau protein, β-catenin, and glycogen synthase, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, depending on the target and disease. In Alzheimer's disease, this compound inhibitor VIII reduces tau phosphorylation and improves cognitive function. In diabetes, this compound inhibitor VIII enhances insulin sensitivity and improves glucose uptake. In cancer, this compound inhibitor VIII inhibits tumor growth and proliferation. In inflammation, this compound inhibitor VIII reduces the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one inhibitor VIII has several advantages for lab experiments, including its high potency and selectivity for this compound, its availability as a small molecule inhibitor, and its ability to modulate various cellular processes. However, this compound inhibitor VIII also has some limitations, such as its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one inhibitor VIII. One direction is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of this compound in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, the combination of this compound inhibitor VIII with other drugs or therapies may have synergistic effects and improve therapeutic outcomes. Finally, the use of this compound inhibitor VIII as a research tool to study the function of this compound in various cellular processes may lead to new insights and discoveries in the field of cell biology.
Applications De Recherche Scientifique
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. In Alzheimer's disease, this compound has been implicated in the abnormal phosphorylation of tau protein, leading to the formation of neurofibrillary tangles. This compound inhibitor VIII has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
In diabetes, this compound plays a key role in insulin signaling and glucose metabolism. This compound inhibitor VIII has been shown to enhance insulin sensitivity and improve glucose uptake in skeletal muscle cells and animal models of diabetes.
In cancer, this compound has been implicated in tumor growth, invasion, and metastasis. This compound inhibitor VIII has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells.
In inflammation, this compound has been shown to regulate the production of pro-inflammatory cytokines. This compound inhibitor VIII has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-17-5-6-19-14(11-17)12-18(21(26)28-19)20(25)24-9-7-23(8-10-24)16-4-2-3-15(22)13-16/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSIMCNNBXUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dioxo-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3556908.png)
![N-benzyl-6-(4-morpholinyl)-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3556918.png)

![[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-chlorophenyl)methanone](/img/structure/B3556946.png)
![3-chloro-N-{2,6-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3556953.png)

![1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3556963.png)

![dimethyl 1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3556978.png)
![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B3556983.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3556985.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556987.png)

